7-Position Substitution Drives Divergent Monoamine Transporter Selectivity vs. 5- and 6-Positional Isomers
Pharmacological profiling of the closely related aminopropyl homolog 7-APB (7-(2-aminopropyl)benzofuran) revealed that 7-substituted benzofurans exhibit low potency at the serotonin transporter (SERT), in contrast to 5-APB and 6-APB which show higher SERT activity. The Rickli et al. (2015) study demonstrated that 4-APB and 7-APB produced transporter inhibition profiles more similar to methamphetamine than to MDMA, whereas 5-APB and 6-APB preferentially inhibited noradrenaline and 5-HT uptake over dopamine uptake, resembling MDMA [1]. For the dihydrobenzofuran series (APDB), 5-APDB acts as a highly selective serotonin releasing agent with SERT IC₅₀ = 130 nM, DAT IC₅₀ = 7,089 nM, and NET IC₅₀ = 3,238 nM (DAT/SERT ratio ≈ 55), while 6-APDB is more balanced (SERT IC₅₀ = 322 nM, DAT IC₅₀ = 1,997 nM, NET IC₅₀ = 980 nM; DAT/SERT ratio ≈ 6.2) [2]. The 7-substituted dihydrobenzofuran ethanamine scaffold is thus predicted to display a distinct monoamine transporter interaction landscape relative to the better-characterized 5- and 6-substituted congeners.
| Evidence Dimension | Serotonin transporter (SERT) inhibition potency and DAT/SERT selectivity ratio |
|---|---|
| Target Compound Data | No direct IC₅₀ data for 2-(2,3-dihydrobenzofuran-7-yl)ethanamine; the 7-APB homolog exhibits low SERT potency, methamphetamine-like profile |
| Comparator Or Baseline | 5-APDB: SERT IC₅₀ = 130 nM, DAT IC₅₀ = 7,089 nM, NET IC₅₀ = 3,238 nM; 6-APDB: SERT IC₅₀ = 322 nM, DAT IC₅₀ = 1,997 nM, NET IC₅₀ = 980 nM |
| Quantified Difference | DAT/SERT ratio: ~55 (5-APDB) vs. ~6.2 (6-APDB); 7-APB qualitatively described as low SERT potency, methamphetamine-like |
| Conditions | HEK 293 cells expressing human SERT, DAT, NET; [³H]monoamine uptake inhibition assays (Rickli et al., Br J Pharmacol, 2015) |
Why This Matters
For research programs targeting specific monoamine transporter profiles, the 7-substituted dihydrobenzofuran scaffold provides a distinct pharmacological starting point that diverges from the MDMA-like entactogen profile of 5- and 6-substituted isomers.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. Pharmacological profile of novel psychoactive benzofurans. Br J Pharmacol. 2015 Jul;172(13):3412-25. doi:10.1111/bph.13128. PMID: 25765500. View Source
- [2] DBpedia. 5-APDB. Data from: Nichols DE et al. In vitro monoamine transporter inhibition studies. Accessible via DBpedia structured data extraction. View Source
